
Fenoterol
概要
説明
準備方法
合成経路と反応条件
フェノテロールは、いくつかの合成経路によって合成することができます。 一般的な方法の1つは、3,5-ジヒドロキシアセトフェノンと4-ヒドロキシフェニルイソプロピルアミンを特定の条件下で反応させて、目的の生成物を生成する方法です . 反応には通常、触媒と制御された温度が必要であり、最適な収率と純度を確保します .
工業生産方法
工業環境では、フェノテロールは、大規模な化学合成プロセスを使用して製造されます。 これらのプロセスには、自動反応器の使用と厳格な品質管理対策が組み込まれており、最終製品の一貫性と安全性確保されています . フェノテロールの工業生産には、結晶化やろ過などの精製工程も含まれており、不純物を除去し、所望の純度レベルを達成します .
化学反応の分析
反応の種類
フェノテロールは、酸化、還元、置換反応など、さまざまな化学反応を起こします . これらの反応は、化合物の構造を改変し、薬理学的特性を強化するために不可欠です。
一般的な試薬と条件
酸化: フェノテロールは、過マンガン酸カリウムや過酸化水素などの試薬を使用して、酸性または塩基性条件下で酸化させることができます.
還元: フェノテロールを含む還元反応は、通常、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬を使用します.
生成される主要な生成物
これらの反応によって生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、フェノテロールの酸化は、フェノール誘導体の生成につながる可能性がある一方で、還元はアルコール誘導体の生成につながる可能性があります .
科学研究への応用
フェノテロールは、さまざまな分野で幅広い科学研究への応用があります。
科学的研究の応用
Pharmacological Properties
Fenoterol is a resorcinol derivative that exhibits high selectivity for beta-2 adrenergic receptors. It effectively relaxes bronchial smooth muscle, leading to bronchodilation and improved airflow in patients with conditions like asthma and chronic obstructive pulmonary disease (COPD) . The compound can be administered via inhalation or orally, with inhalation being more effective in minimizing cardiovascular side effects .
Clinical Applications
1. Treatment of Asthma and COPD
- This compound is indicated for the symptomatic treatment of asthma and bronchospasm associated with COPD. It is particularly effective in preventing exercise-induced bronchospasm in children .
- Clinical trials have shown that this compound provides significant bronchodilation compared to placebo, with a prolonged duration of action relative to other common bronchodilators like salbutamol and terbutaline .
2. Combination Therapy
- Recent studies have investigated the efficacy of this compound in combination with ipratropium bromide. This combination has been shown to enhance bronchodilation effects, demonstrating a significant increase in forced expiratory volume (FEV1) compared to monotherapy .
Efficacy Data
The following table summarizes key findings from clinical studies assessing the efficacy of this compound:
Case Studies
Case Study 1: Efficacy in Severe Asthma
A case-control study highlighted that this compound use in patients with severe asthma was linked to an increased risk of mortality when prescribed via metered dose inhalers. This finding emphasizes the need for cautious prescribing practices in high-risk populations .
Case Study 2: Combination Therapy Outcomes
In a clinical trial involving patients with moderate to severe COPD, the combination of this compound and ipratropium bromide was associated with a statistically significant improvement in lung function over monotherapy. The median time to peak effect was recorded at approximately 75-120 minutes post-administration .
作用機序
類似化合物との比較
類似化合物
サルブタモール: 喘息の治療に使用されるもう1つのβ2アドレナリン受容体作動薬です。
テルブタリン: 同様の治療用途がありますが、薬理学的特性が異なるβ2作動薬です.
フォルモテロール: フェノテロールよりも作用時間が長い、長時間作用型β2作動薬です.
フェノテロールの独自性
フェノテロールは、作用発現が速く、β2アドレナリン受容体に対する選択性が高いことで特徴付けられます . 気管支けいれんを迅速に緩和する能力は、緊急時において特に貴重です . さらに、フェノテロールの薬物動態プロファイルにより、心臓血管系の副作用を最小限に抑えて効果的な気管支拡張が可能になります .
生物活性
Fenoterol is a selective beta-2 adrenergic agonist widely utilized as a bronchodilator for the treatment of asthma and other obstructive airway diseases. Its primary mechanism of action involves the stimulation of beta-2 adrenergic receptors in the lungs, leading to relaxation of bronchial smooth muscle and subsequent bronchodilation. This article explores the biological activity of this compound, including its pharmacodynamics, clinical efficacy, and relevant case studies.
Pharmacodynamics
This compound exhibits a high selectivity for beta-2 adrenergic receptors, which are primarily located in the bronchial smooth muscle. Upon binding to these receptors, this compound induces muscle relaxation, thereby facilitating increased airflow to the lungs. The pharmacodynamic properties of this compound can be summarized as follows:
Property | Description |
---|---|
Type | Beta-2 adrenergic agonist |
Mechanism | Bronchodilation via beta-2 receptor stimulation |
Onset of Action | Approximately 2.3–4.6 minutes after inhalation |
Duration of Action | Exceeds 6 hours for most doses |
Metabolism | High first-pass metabolism; hepatic clearance |
Clinical Efficacy
Clinical studies have demonstrated this compound's effectiveness in managing bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD). A review highlighted that inhaled this compound significantly improves lung function compared to placebo and has a longer duration of action compared to other beta agonists like salbutamol and terbutaline .
Case Studies
- Efficacy in Children : One study indicated that inhaled this compound effectively prevents exercise-induced asthma in children. The aerosolized form was particularly beneficial for terminating acute asthma attacks, showcasing its rapid bronchodilatory effects .
- Comparison with Other Treatments : In a controlled trial comparing this compound with other bronchodilators, it was found that while all agents improved airway function, this compound provided a slightly greater maximum improvement in spirometric assessments .
- Combination Therapy : Research involving the combination of this compound with ipratropium bromide demonstrated enhanced therapeutic outcomes. The combination therapy showed a log-linear dose-response relationship, indicating that combining these agents may optimize bronchodilation in patients with severe asthma .
Adverse Effects
While generally well-tolerated, this compound can cause side effects, particularly with oral administration. Common adverse effects include:
- Fine muscle tremors
- Tachycardia
- Palpitations
Inhalation routes tend to minimize these side effects compared to oral administration .
特性
IUPAC Name |
5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,17-22H,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLYOANBFKQKPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1944-12-3 (hydrobromide) | |
Record name | Fenoterol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023046 | |
Record name | Fenoterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Fenoterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015405 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.62e-01 g/L | |
Record name | Fenoterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015405 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Beta(2)-receptor stimulation in the lung causes relaxation of bronchial smooth muscle, bronchodilation, and increased bronchial airflow. | |
Record name | Fenoterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01288 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
13392-18-2 | |
Record name | Fenoterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13392-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenoterol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenoterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01288 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fenoterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1-Hydroxy-2-{[1-(4-hydroxyphenyl)-2-propanyl]amino}ethyl)-1,3-benzenediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.205.960 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Fenoterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015405 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
222-223 | |
Record name | Fenoterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01288 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。